

# physical and chemical properties of 5-Ethynyl-2-nitrophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077

[Get Quote](#)

## 5-Ethynyl-2-nitrophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **5-Ethynyl-2-nitrophenol** is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its unique combination of a reactive ethynyl group, an electron-withdrawing nitro group, and a phenolic hydroxyl moiety makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the physical and chemical properties, a plausible synthetic route, predicted spectral data, potential reactivity, and inferred biological activities of **5-Ethynyl-2-nitrophenol**, based on data from analogous compounds.

## Core Physical and Chemical Properties

Quantitative data for **5-Ethynyl-2-nitrophenol** is not readily available in the public domain. The following table summarizes the known properties and provides estimated values based on structurally similar compounds such as 2-nitrophenol and other substituted nitrophenols.

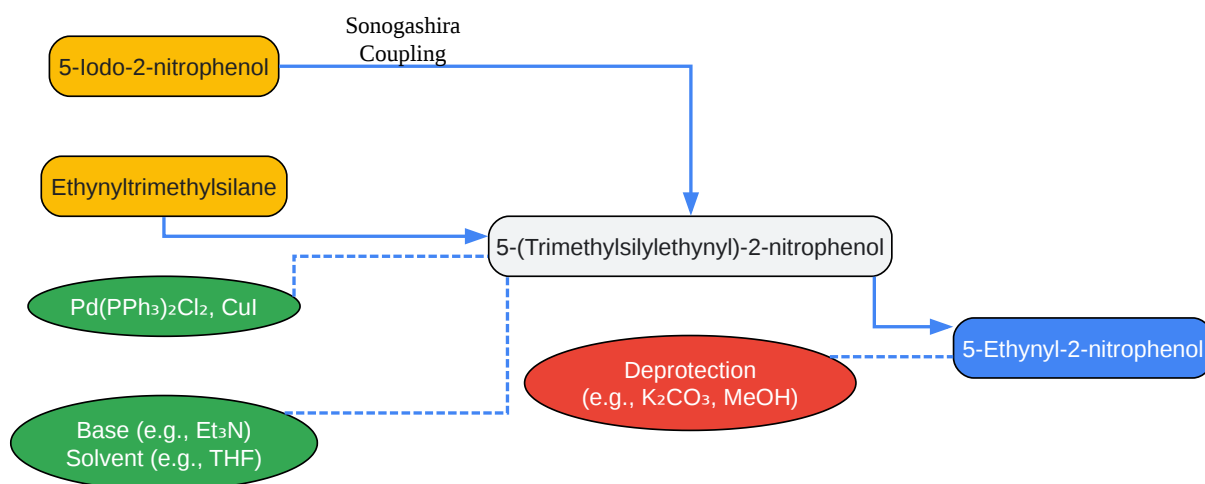
Property	Value (Predicted/Known)	Data Source/Basis for Prediction
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>3</sub>	Known
Molecular Weight	163.13 g/mol	Known
CAS Number	928780-90-9	Known
Appearance	Yellowish solid (Predicted)	Based on 2-nitrophenol[1]
Melting Point	80-90 °C (Predicted)	Higher than 2-nitrophenol (44-45°C) due to increased molecular weight and potential for intermolecular interactions via the ethynyl group.
Boiling Point	> 215 °C (Predicted)	Higher than 2-nitrophenol (216°C) due to increased molecular weight.
pKa	~7.0 (Predicted)	Similar to 2-nitrophenol (~7.2) as the ethynyl group at the meta position to the hydroxyl group is expected to have a minor electronic effect on the acidity of the phenol.
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and ethyl acetate (Predicted)	Based on the properties of nitrophenols.[1]

## Synthesis and Experimental Protocols

The most logical and widely used method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[2][3][4] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-copper system.[2][3][4]

## Proposed Synthetic Pathway: Sonogashira Coupling

A plausible route to **5-Ethynyl-2-nitrophenol** involves the Sonogashira coupling of a 5-halo-2-nitrophenol (e.g., 5-iodo-2-nitrophenol) with a protected or terminal alkyne, followed by deprotection if necessary.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Ethynyl-2-nitrophenol** via Sonogashira coupling.

## Detailed Experimental Protocol (Adapted from General Sonogashira Coupling Procedures)

This protocol is a general guideline and would require optimization for the specific synthesis of **5-Ethynyl-2-nitrophenol**.

Materials:

- 5-Iodo-2-nitrophenol (1.0 eq)[5][6]
- Ethynyltrimethylsilane (1.2 eq)

- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ) (0.03 eq)
- Copper(I) iodide ( $\text{CuI}$ ) (0.05 eq)
- Triethylamine ( $\text{Et}_3\text{N}$ ) (3.0 eq)
- Anhydrous tetrahydrofuran (THF)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Methanol ( $\text{MeOH}$ )
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- **Reaction Setup:** To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodo-2-nitrophenol,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , and  $\text{CuI}$ .
- **Solvent and Reagent Addition:** Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved.
- **Alkyne Addition:** Add ethynyltrimethylsilane dropwise to the reaction mixture at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Wash the filter cake with THF.
- **Extraction:** Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

- Deprotection: Dissolve the crude product in methanol and add potassium carbonate. Stir the mixture at room temperature for 2-4 hours.
- Final Purification: After deprotection, neutralize the mixture with dilute HCl and extract the product with ethyl acetate. Purify the final product by column chromatography on silica gel.

## Predicted Spectral Data

Direct spectral data for **5-Ethynyl-2-nitrophenol** is not available. The following predictions are based on the analysis of structurally related compounds.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The predicted <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> would show the following signals:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Justification
~10.5	s	1H	-OH	The phenolic proton of 2-nitrophenol appears around 10.57 ppm due to intramolecular hydrogen bonding with the nitro group. <sup>[7]</sup>
~8.2	d	1H	H-3	Aromatic proton ortho to the nitro group and meta to the hydroxyl group. The nitro group is strongly deshielding.
~7.7	dd	1H	H-4	Aromatic proton meta to both the nitro and hydroxyl groups and ortho to the ethynyl group.
~7.1	d	1H	H-6	Aromatic proton ortho to the hydroxyl group and meta to the nitro group.
~3.2	s	1H	-C $\equiv$ CH	The acetylenic proton signal is expected in this region.

## $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The predicted  $^{13}\text{C}$  NMR spectrum in  $\text{CDCl}_3$  would show the following signals:

Chemical Shift ( $\delta$ , ppm)	Assignment	Justification
~155	C-1 (C-OH)	The carbon bearing the hydroxyl group in nitrophenols is typically found in this region.
~140	C-2 (C-NO <sub>2</sub> )	The carbon attached to the electron-withdrawing nitro group is significantly deshielded.
~135	C-4	Aromatic CH carbon.
~128	C-6	Aromatic CH carbon.
~125	C-5 (C-C $\equiv$ CH)	The carbon attached to the ethynyl group.
~120	C-3	Aromatic CH carbon.
~83	-C $\equiv$ CH	The sp-hybridized carbon of the alkyne.
~79	-C $\equiv$ CH	The terminal sp-hybridized carbon of the alkyne.

## FTIR Spectroscopy (Predicted)

The predicted major peaks in the FTIR spectrum (KBr pellet) are:

Wavenumber (cm <sup>-1</sup> )	Assignment	Justification
~3300	O-H stretch (broad)	Characteristic of a phenolic hydroxyl group involved in hydrogen bonding.[8][9]
~3250	≡C-H stretch	Characteristic of a terminal alkyne.
~2100	C≡C stretch (weak)	Characteristic of a terminal alkyne.
~1580, 1340	Asymmetric and symmetric NO <sub>2</sub> stretch	Characteristic of a nitro group on an aromatic ring.[8][9]
~1600, 1470	C=C aromatic ring stretch	Typical for substituted benzene rings.
~1250	C-O stretch	Phenolic C-O stretching vibration.

## Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show:

- Molecular Ion (M<sup>+</sup>): A prominent peak at m/z = 163.
- Major Fragmentation Pathways:
  - Loss of NO<sub>2</sub> (m/z = 117)
  - Loss of CO (from the phenolic ring, m/z = 135)
  - Loss of C<sub>2</sub>H (ethynyl group, m/z = 138)
  - Fragmentation of the aromatic ring.

The mass spectra of nitrophenols are known to show characteristic fragmentation patterns, including the loss of the nitro group and ring cleavage.[10][11][12]

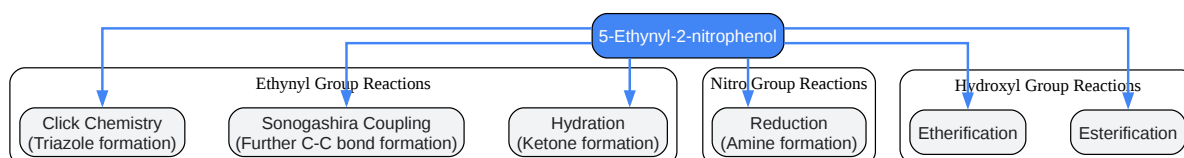


# Reactivity and Potential Signaling Pathways

## Chemical Reactivity

The chemical reactivity of **5-Ethynyl-2-nitrophenol** is dictated by its three functional groups:

- **Ethynyl Group:** The terminal alkyne is a versatile handle for further chemical modifications. It can undergo:
  - Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
  - Sonogashira Coupling: Further coupling reactions with aryl or vinyl halides.
  - Hydration: To form the corresponding methyl ketone.
  - Reduction: To form the corresponding ethyl or ethenyl group.[\[13\]](#)
- **Nitro Group:** The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be:
  - Reduced: To an amino group, which is a key transformation in the synthesis of many pharmaceuticals and dyes. The reduction can be achieved using various reagents like  $\text{SnCl}_2/\text{HCl}$  or catalytic hydrogenation.
- **Phenolic Hydroxyl Group:** The hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo:
  - Etherification: Reaction with alkyl halides in the presence of a base.
  - Esterification: Reaction with acyl chlorides or anhydrides.



[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **5-Ethynyl-2-nitrophenol**.

## Potential Biological Activity and Signaling Pathways

While no specific biological data exists for **5-Ethynyl-2-nitrophenol**, the activities of related nitrophenols suggest several areas of potential interest for researchers.

- **Toxicity:** Nitrophenols are generally considered toxic and can cause a range of adverse health effects, including methemoglobinemia, and damage to the liver and kidneys.[1][14][15][16][17] The toxicity of nitroaromatic compounds is often linked to the reduction of the nitro group to reactive intermediates.[18][19]
- **Antimicrobial Activity:** Many nitroaromatic compounds exhibit antimicrobial properties. The mechanism is often attributed to the generation of reactive nitrogen species upon reduction of the nitro group within microbial cells.
- **Enzyme Inhibition:** The phenolic hydroxyl group and the overall electronic structure could allow for interaction with various enzyme active sites.

Further research is required to elucidate any specific biological activities and to understand the potential involvement of **5-Ethynyl-2-nitrophenol** in cellular signaling pathways.

## Conclusion

**5-Ethynyl-2-nitrophenol** is a promising, yet underexplored, chemical entity. This technical guide, by compiling known data and providing informed predictions based on analogous compounds, serves as a foundational resource for researchers. The versatile reactivity of its functional groups opens avenues for its use in the synthesis of novel compounds with potential applications in drug discovery and materials science. However, due to the predicted toxicity based on related nitrophenols, appropriate safety precautions should be taken during its handling and use. Further experimental validation of the properties and activities outlined in this guide is essential for its future application.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. llojibwe.org [llojibwe.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. 5-Iodo-2-nitrophenol | 27783-55-7 [sigmaaldrich.com]
- 6. 5-Iodo-2-nitrophenol | C<sub>6</sub>H<sub>4</sub>INO<sub>3</sub> | CID 14091689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrophenol(88-75-5) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phenol, 2-nitro- [webbook.nist.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physical and chemical properties of 5-Ethynyl-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15322077#physical-and-chemical-properties-of-5-ethynyl-2-nitrophenol\]](https://www.benchchem.com/product/b15322077#physical-and-chemical-properties-of-5-ethynyl-2-nitrophenol)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)